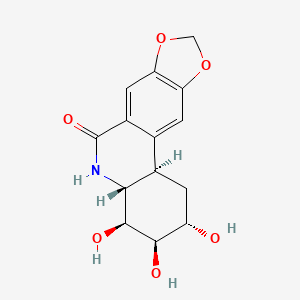
7-Deoxy-trans-dihydronarciclasine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound 7-Deoxy-trans-dihydronarciclasine is a complex organic molecule known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a dioxolane ring fused to a phenanthridinone core, making it a subject of interest in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deoxy-trans-dihydronarciclasine involves several steps, typically starting from simpler organic molecules. The process often includes:
Formation of the phenanthridinone core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the dioxolane ring: This step usually involves the reaction of diols with aldehydes or ketones under acidic conditions to form the dioxolane ring.
Hydroxylation: The addition of hydroxyl groups can be performed using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
7-Deoxy-trans-dihydronarciclasine: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Anti-Neuroinflammatory Properties
Research indicates that 7-deoxy-trans-dihydronarciclasine exhibits significant anti-inflammatory effects, particularly in the context of neurodegenerative diseases.
- Mechanism of Action : E144 has been shown to reduce the expression of pro-inflammatory factors such as nitric oxide, tumor necrosis factor α (TNF-α), and interleukin 6 in lipopolysaccharide-activated microglial cells. This suggests its potential as an anti-neuroinflammatory agent that could mitigate neuroinflammation associated with conditions like Alzheimer's disease .
- In Vivo Studies : In transgenic mouse models (Tg2576), administration of E144 normalized behavioral deficits and decreased levels of amyloid-beta (Aβ) and amyloid precursor protein (APP), which are critical in the pathology of Alzheimer's disease .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines.
- Inhibition of Cancer Cell Growth : Studies have demonstrated that this compound possesses potent inhibitory effects on the growth of murine P388 lymphocytic leukemia and several human cancer cell lines. The growth inhibition was found to be significantly more effective than modified derivatives of the compound .
- Mechanistic Insights : The structural modifications in related compounds indicate that the trans configuration at the ring juncture enhances their anticancer efficacy. This structural feature is crucial for maximizing the inhibitory effects on cancer cell proliferation .
Potential in Alzheimer's Disease Treatment
The role of this compound in Alzheimer's disease treatment is particularly promising due to its ability to modulate APP processing.
- Reduction of Aβ Production : E144 has been shown to decrease Aβ production by attenuating APP levels and enhancing non-amyloidogenic processing through activation of α-secretase. This mechanism is vital for preventing the accumulation of toxic Aβ plaques in neuronal tissues .
Synthesis and Structural Studies
The synthesis of this compound has been explored extensively, providing insights into its chemical properties and potential for further modifications.
- Synthesis Techniques : Efficient synthetic routes have been developed that utilize enantiopure precursors, allowing for high yields and scalability in production. These methods are advantageous for both research and potential therapeutic applications .
Data Summary Table
作用機序
The mechanism of action of 7-Deoxy-trans-dihydronarciclasine involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the dioxolane ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
7-Deoxy-trans-dihydronarciclasine: can be compared with other similar compounds such as:
Pancratistatin: Known for its anticancer properties.
Narciclasine: Another phenanthridinone derivative with biological activity.
Lycorine: A structurally related compound with various pharmacological effects.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound .
特性
分子式 |
C14H15NO6 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC名 |
(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H15NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h2-3,6,8,11-13,16-18H,1,4H2,(H,15,19)/t6-,8+,11-,12-,13+/m1/s1 |
InChIキー |
KKAHUDOWKGIGAA-IAWGOJCDSA-N |
SMILES |
C1C2C(C(C(C1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4 |
異性体SMILES |
C1[C@H]2[C@H]([C@@H]([C@@H]([C@H]1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4 |
正規SMILES |
C1C2C(C(C(C1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4 |
同義語 |
7-deoxy-trans-dihydronarciclasine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















